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Physical Property Data for Pent-2-ynal

The table below summarizes the available physical properties for Pent-2-ynal (CAS 55136-52-2). Please

note that these are calculated properties, not experimentally verified values [1].

Property Value Unit Source

Enthalpy of Formation (ΔfH°gas) 40.19 kJ/mol Joback Calculated Property

Gibbs Energy of Formation
(ΔfG°)

94.50 kJ/mol Joback Calculated Property

Boiling Point (Tboil) 371.46 K (98.31 °C) Joback Calculated Property

Melting Point (Tfus) 294.21 K (21.06 °C) Joback Calculated Property

Critical Temperature (Tc) 570.89 K (297.74
°C)

Joback Calculated Property

Critical Pressure (Pc) 4665.71 kPa Joback Calculated Property

Critical Volume (Vc) 0.294 m³/kmol Joback Calculated Property

Vapor Pressure (Pvap) at 25°C 2.65 mmHg Chemsrc (for a derivative compound)
[2]
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Temperature-Dependent Vapor Pressure

The following data, calculated using an equation with coefficients A=1.53978e+01, B=-3.77345e+03,

C=-5.23920e+01, shows how the vapor pressure of Pent-2-ynal changes with temperature [1]. This is a key

factor in assessing its volatility.

Vapor Pressure (kPa) Temperature (K) Temperature (°C)

1.33 302.12 28.97

2.94 315.94 42.79

6.01 329.76 56.61

11.46 343.58 70.43

20.62 357.40 84.25

35.26 371.23 98.08

57.65 385.05 111.90

90.64 398.87 125.72

137.64 412.69 139.54

202.67 426.51 153.36

Experimental Workflow for Property Analysis

The diagram below outlines a general methodology for determining and modeling the vapor pressure of a

compound like Pent-2-ynal, which underpins the data in the search results.
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Based on the search results, here is a breakdown of the implied methodology for obtaining vapor pressure

data [1]:

Data Collection & Calculation: The core physical properties (boiling point, critical constants, etc.)

were calculated using the Joback method [1]. This method estimates properties based on the

molecular structure and functional groups of the compound.

Model Fitting: The calculated data points were used to fit a vapor pressure correlation equation. The

search results specifically use the following form, which is common for representing vapor pressure:

ln(Pvp) = A + B / (T + C)

Where Pvp is the vapor pressure, T is the temperature in Kelvin, and A, B, and C are compound-

specific coefficients that were provided [1].

Validation & Reporting: The final step involves compiling the data and calculated coefficients into a

report or database entry. The source notes that the data is "Joback Calculated Property," making its

calculated nature clear to the user [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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